3,4-Dichloro-1,8-naphthyridine
CAS No.: 72235-40-6
Cat. No.: VC8290574
Molecular Formula: C8H4Cl2N2
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72235-40-6 |
---|---|
Molecular Formula | C8H4Cl2N2 |
Molecular Weight | 199.03 g/mol |
IUPAC Name | 3,4-dichloro-1,8-naphthyridine |
Standard InChI | InChI=1S/C8H4Cl2N2/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H |
Standard InChI Key | HYYVXQMYGVVXDH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN=C2N=C1)Cl)Cl |
Canonical SMILES | C1=CC2=C(C(=CN=C2N=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
3,4-Dichloro-1,8-naphthyridine (C₈H₄Cl₂N₂) consists of a naphthyridine core—a fused bicyclic system of two pyridine rings—with chlorine atoms at the 3- and 4-positions (Figure 1). The numbering follows IUPAC conventions, where the nitrogen atoms occupy positions 1 and 8. This substitution pattern distinguishes it from other dichloro-naphthyridine isomers, such as 2,7-dichloro-1,8-naphthyridine, which exhibit distinct electronic and steric profiles .
Figure 1: Hypothetical structure of 3,4-dichloro-1,8-naphthyridine.
Electronic and Steric Effects
The electron-withdrawing chlorine atoms at the 3- and 4-positions increase the compound’s electrophilicity, particularly at the 2- and 7-positions, which are susceptible to nucleophilic attack. This electronic modulation enhances interactions with biological targets, such as DNA or enzymes, and influences coordination chemistry in metal complexes .
Synthetic Methodologies
Meth-Cohn Reaction
The Meth-Cohn reaction employs Vilsmeier-Haack conditions (POCl₃/DMF) to chlorinate pyridine derivatives. Starting with 1,8-naphthyridine, selective dichlorination at the 3- and 4-positions could be achieved via careful control of reaction stoichiometry and temperature .
Green Synthesis
Recent advances emphasize sustainability. A water-based protocol using choline hydroxide (ChOH) as a catalyst enables gram-scale synthesis of 1,8-naphthyridines. Adapting this method for 3,4-dichloro derivatives would require chlorinated aldehydes or ketones, leveraging ChOH’s hydrogen-bonding ability to stabilize intermediates in aqueous media .
Table 1: Comparison of Synthetic Routes for Halogenated 1,8-Naphthyridines
Method | Conditions | Yield (%) | Selectivity | Scalability |
---|---|---|---|---|
Friedlander | HCl/EtOH, 80°C | 60–75 | Moderate | High |
Meth-Cohn | POCl₃/DMF, reflux | 45–65 | High | Moderate |
Green (ChOH/H₂O) | ChOH, H₂O, 100°C | 70–85 | High | High |
Physicochemical Properties
Solubility and Stability
The chlorine substituents reduce solubility in polar solvents compared to unsubstituted 1,8-naphthyridine. Computational studies predict a logP value of ~2.5, indicating moderate lipophilicity. Stability under physiological conditions remains unverified but is hypothesized to align with analogues like 3-chloro-1,8-naphthyridine, which show resistance to hydrolysis at neutral pH .
Spectroscopic Characteristics
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UV-Vis: A bathochromic shift is expected in the absorption spectrum (λₘₐₓ ≈ 320 nm) due to conjugation with chlorine atoms.
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NMR: ¹H NMR would display deshielded signals for protons adjacent to chlorines (e.g., H-2 and H-5), while ¹³C NMR would show carbon shifts near 110–120 ppm for C-Cl bonds .
Biological Activities and Applications
Anticancer Mechanisms
Chlorinated naphthyridines exhibit dual mechanisms:
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Topoisomerase Inhibition: Intercalation into DNA disrupts topoisomerase I/II function, inducing apoptosis.
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Tubulin Binding: Chlorine’s electronegativity enhances interactions with β-tubulin, suppressing microtubule dynamics .
Table 2: Hypothetical Cytotoxicity of 3,4-Dichloro-1,8-Naphthyridine Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.2 | Topoisomerase II inhibition |
A549 (Lung) | 7.8 | Tubulin polymerization |
HeLa (Cervical) | 6.5 | DNA intercalation |
Challenges and Future Directions
Synthetic Optimization
Current methods lack specificity for 3,4-dichloro substitution. Future work should explore directed ortho-metalation strategies or transition-metal-catalyzed C-H activation to improve regiocontrol .
Toxicity Profiling
Chlorinated aromatics carry risks of off-target effects. In silico ADMET predictions suggest moderate hepatotoxicity, warranting in vitro validation .
Materials Science Applications
The compound’s planar structure and electron-deficient rings make it a candidate for organic semiconductors or ligands in luminescent metal-organic frameworks (MOFs) .
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